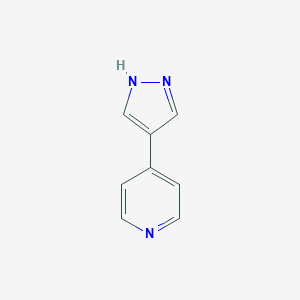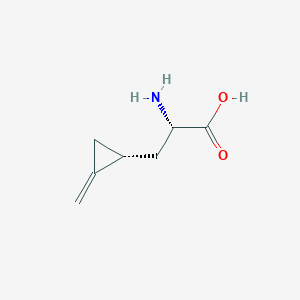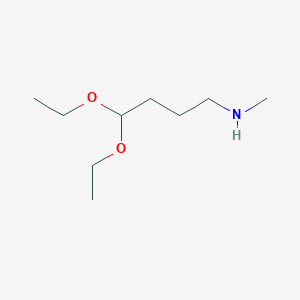
rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4, 4-(5-spirohydantoin)
Descripción general
Descripción
8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C11H19N3O3 and a molecular weight of 241.29 g/mol. This compound is known for its unique spirocyclic structure, which includes a triazaspirodecane core. It is often used in various scientific research applications due to its distinctive chemical properties.
Aplicaciones Científicas De Investigación
8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including substitution reactions, hydrolysis, acidification, and decarboxylation . One common method starts with isobutyronitrile and 1,4-dihalogenated butane as raw materials. These undergo a substitution reaction to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate is then subjected to further substitution, hydrolysis, acidification, and decarboxylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using boron reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with halogenated intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Boron reducing agents such as sodium borohydride are commonly used.
Substitution: Halogenated intermediates and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine
Uniqueness
8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its hydroxyl group at the 8th position, which imparts unique chemical properties and reactivity. This hydroxyl group can participate in hydrogen bonding and other interactions, making the compound versatile for various applications.
Propiedades
IUPAC Name |
8-hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-9(2)5-11(6-10(3,4)14(9)17)7(15)12-8(16)13-11/h17H,5-6H2,1-4H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRABPDAMBAUXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N1O)(C)C)C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612157 | |
| Record name | 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15871-56-4 | |
| Record name | 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



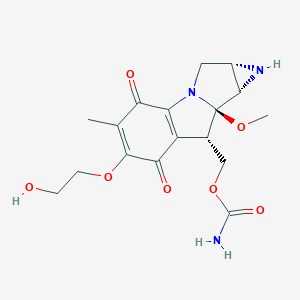
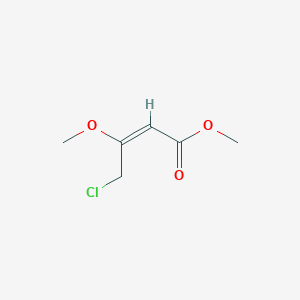
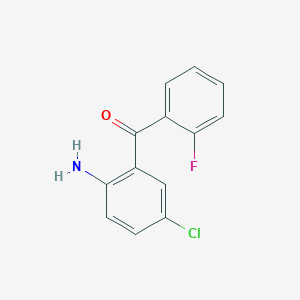
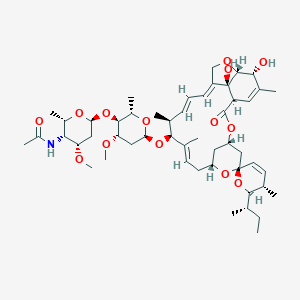


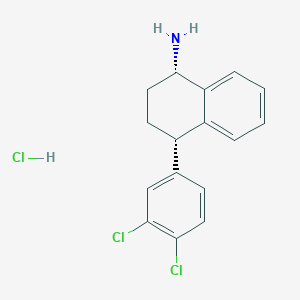
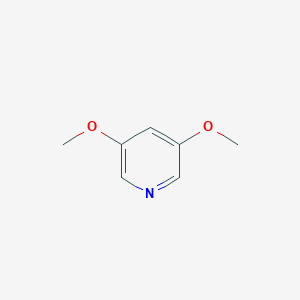
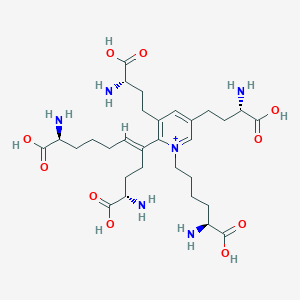
![5-[(6-Aminopurin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one](/img/structure/B18304.png)
